
5-bromo-N,N-diethyl-2-methylbenzenesulfonamide
Overview
Description
5-bromo-N,N-diethyl-2-methylbenzenesulfonamide is an organic compound with the molecular formula C11H16BrNO2S. It is a sulfonamide derivative, characterized by the presence of a bromine atom at the 5th position, diethyl groups attached to the nitrogen atom, and a methyl group at the 2nd position on the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide typically involves the bromination of N,N-diethyl-2-methylbenzenesulfonamide. The reaction is carried out using bromine in the presence of a suitable catalyst, such as iron(III) bromide or aluminum bromide, under controlled conditions to ensure selective bromination at the 5th position .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the process .
Chemical Reactions Analysis
Types of Reactions
5-bromo-N,N-diethyl-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The sulfonamide group can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiolates, and the reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides depending on the nucleophile used.
Oxidation and Reduction Reactions: Products include oxidized or reduced forms of the original compound.
Scientific Research Applications
Scientific Research Applications
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Antibacterial Activity:
- The sulfonamide group in this compound allows it to mimic natural substrates, potentially inhibiting bacterial enzymes such as dihydropteroate synthase. This mechanism is akin to that of traditional sulfa drugs, which have been widely used as antibiotics. Studies have shown that 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide exhibits competitive inhibition against these enzymes, suggesting its utility as an antibacterial agent.
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Anticancer Potential:
- Recent investigations into related sulfonamide derivatives have indicated promising anticancer properties. For instance, compounds with similar scaffolds have demonstrated activity against various cancer cell lines, including MCF-7 (breast cancer) and A-549 (lung cancer). The IC₅₀ values of these compounds suggest moderate cytotoxicity, indicating that further exploration of this compound could yield valuable insights into its potential applications in cancer therapy.
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Enzyme Inhibition Studies:
- Case studies have documented the compound's effectiveness in inhibiting dihydropteroate synthase in a concentration-dependent manner. Molecular docking studies further revealed its ability to bind effectively to active sites of target enzymes, providing a mechanistic basis for its inhibitory effects.
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Potential in Diabetes Management:
- The compound has been suggested for potential use in managing diabetes and associated complications due to its structural similarity to other therapeutic agents targeting glucose metabolism. Research indicates that sulfonamide derivatives can exhibit cytoprotective effects and may be beneficial in preventing ischaemia-induced tissue damage .
Case Studies
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Study on Enzyme Inhibition:
- A study demonstrated that this compound effectively inhibited dihydropteroate synthase, showcasing its potential as an antibacterial agent. The concentration-dependent inhibition observed suggests a robust interaction between the compound and the enzyme target.
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Anticancer Activity:
- In comparative studies involving various sulfonamide derivatives, this compound exhibited moderate cytotoxicity against cancer cell lines, indicating effectiveness comparable to known chemotherapeutics.
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Mechanistic Insights:
- Molecular docking studies provided insights into how this compound binds to active sites of target enzymes, elucidating the mechanism behind its inhibitory effects and supporting further research into its therapeutic potential.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-diethyl-2-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity by competitive inhibition. This mechanism is similar to that of other sulfonamide drugs, which inhibit bacterial DNA synthesis by targeting dihydropteroate synthase .
Comparison with Similar Compounds
Similar Compounds
- N,N-Diethyl-3-bromo-5-methylbenzenesulfonamide
- 5-bromo-N,N-dimethyl-2-methoxybenzenesulfonamide
- 5-bromo-N,N-diethyl-2-methylbenzamide
Uniqueness
5-bromo-N,N-diethyl-2-methylbenzenesulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
5-bromo-N,N-diethyl-2-methylbenzenesulfonamide is an organic compound that has garnered attention for its biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₆BrN₁O₂S
- Molecular Weight : 304.22 g/mol
- Functional Groups : Sulfonamide, Bromine, Diethyl amine
The compound features a bromine atom at the 5th position of the benzene ring, diethyl groups attached to the nitrogen atom, and a methyl group at the 2nd position. This unique substitution pattern contributes to its distinct chemical and biological properties.
The primary mechanism by which this compound exerts its biological effects is through enzyme inhibition . The sulfonamide group mimics natural substrates, allowing it to competitively inhibit enzymes involved in critical biological pathways, similar to other sulfonamides that target bacterial DNA synthesis.
Enzyme Targets
- Dihydropteroate Synthase : Inhibits bacterial growth by blocking folate synthesis.
- Carbonic Anhydrase : Potentially affects acid-base balance and CO₂ transport in tissues.
Antimicrobial Properties
Research indicates that sulfonamide derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown that these compounds can inhibit the growth of various bacteria by interfering with folate biosynthesis pathways.
Anticancer Potential
Recent studies have explored the anticancer properties of related compounds. For instance, compounds derived from similar scaffolds have demonstrated activity against breast (MCF-7) and lung (A-549) cancer cell lines. The IC₅₀ values for these compounds indicate promising anticancer efficacy, suggesting that further investigation into this compound could yield valuable insights into its potential applications in cancer therapy.
Case Studies
- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited dihydropteroate synthase in a concentration-dependent manner, showcasing its potential as an antibacterial agent .
- Anticancer Activity : In a comparative study of various sulfonamide derivatives, this compound exhibited moderate cytotoxicity against cancer cell lines, with IC₅₀ values suggesting effectiveness comparable to known chemotherapeutics .
- Mechanistic Insights : Molecular docking studies revealed that this compound binds effectively to active sites of target enzymes, providing a mechanistic basis for its inhibitory effects .
Comparative Analysis with Similar Compounds
Compound Name | Antimicrobial Activity | Anticancer Activity | Enzyme Targeted |
---|---|---|---|
This compound | Moderate | Moderate | Dihydropteroate Synthase |
N,N-Diethyl-3-Bromo-5-Methylbenzenesulfonamide | High | Low | Dihydropteroate Synthase |
5-Bromo-N,N-Dimethyl-2-Methoxybenzenesulfonamide | Low | High | Carbonic Anhydrase |
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2-methylbenzenesulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNO2S/c1-4-13(5-2)16(14,15)11-8-10(12)7-6-9(11)3/h6-8H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PORHDTSNSWPYQO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=C(C=CC(=C1)Br)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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